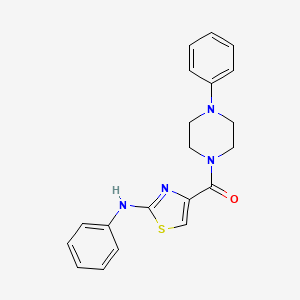
(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Novel compounds similar to “(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone” have been synthesized and characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry . The structural optimization and the interpretation of theoretical vibrational spectra are made by the density functional theory calculation .Molecular Structure Analysis
The equilibrium geometry, various bonding features, and harmonic vibrational wave numbers of the titled compound are investigated using the density functional theory calculation . Structural changes in the molecule due to the substitution of the electron withdrawing group are also analyzed .Chemical Reactions Analysis
The synthesis of new heterocyclic compounds with expected biological activities has been reported . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by 1H-NMR, 13C-NMR, and IR . The mass of a similar compound was found to be m/z 469 [M + +1] .Applications De Recherche Scientifique
Molecular Docking Studies
The molecular orbitals and their properties are used to expect the most reactive geometry of the remoted molecule . This compound could be used in molecular docking studies to understand its interactions with other molecules.
Spectral Characterization
This compound could be used in spectral characterization studies . Its unique spectral properties could be used to develop new methods for the characterization of similar compounds.
Propriétés
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-19(18-15-26-20(22-18)21-16-7-3-1-4-8-16)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSEOXBCWZGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

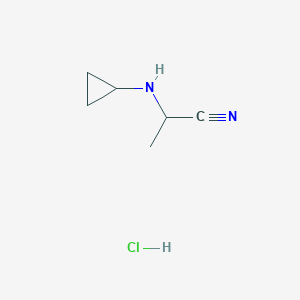
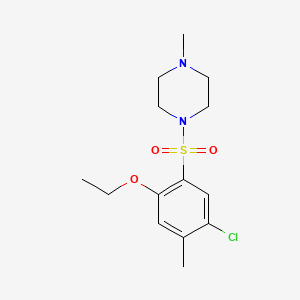
![2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2525792.png)
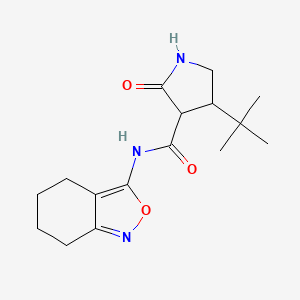
![3-[2-(2-Methyl-6-phenylmorpholin-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2525794.png)
![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2525797.png)



![benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2525803.png)
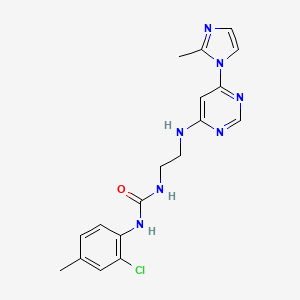


![Methyl 4,5-dimethoxy-2-(3-phenylbenzo[c]isoxazole-5-carboxamido)benzoate](/img/structure/B2525808.png)